Methyl 1,2-benzoxazole-5-carboxylate
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Overview
Description
Methyl 1,2-benzoxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,2-benzoxazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of 2-aminophenol with carboxylic acid derivatives. For instance, the reaction between 2-aminophenol and methyl chloroformate in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of catalytic systems to enhance yield and selectivity. Catalysts such as metal catalysts and ionic liquid catalysts are employed to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 1,2-benzoxazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex benzoxazole derivatives.
Medicine: Benzoxazole derivatives, including this compound, have shown potential as anticancer agents.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1,2-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 1,2-benzoxazole-5-carboxylate include other benzoxazole derivatives such as:
- 2-aminobenzoxazole
- 2-methylbenzoxazole
- 2-phenylbenzoxazole
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Biological Activity
Methyl 1,2-benzoxazole-5-carboxylate is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and other pharmacological properties, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzoxazole ring, which is known for its ability to interact with various biological targets. The compound's chemical structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of numerous derivatives with potentially enhanced biological activities.
Antimicrobial and Antifungal Activities
Research indicates that this compound exhibits notable antimicrobial and antifungal properties.
Antimicrobial Activity:
- The compound has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it demonstrated activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth.
Antifungal Activity:
- In antifungal assays, this compound showed efficacy against Candida albicans, a common fungal pathogen. The MIC values reported for this compound were comparable to those of established antifungal agents like fluconazole .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Antimicrobial Action: It is believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity.
- Anticancer Properties: Preliminary studies suggest that the compound may induce apoptosis in cancer cells by targeting specific cellular pathways involved in cell survival and proliferation .
Anticancer Activity
Benzoxazole derivatives, including this compound, have shown promise as anticancer agents. They have been evaluated for their cytotoxic effects against various cancer cell lines:
These findings indicate that the compound can inhibit the growth of cancer cells effectively.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy: A comprehensive study involving multiple benzoxazole derivatives found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Evaluation: Another investigation assessed the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. This compound was among those compounds that showed promising results in inducing apoptosis in cancer cells .
Properties
IUPAC Name |
methyl 1,2-benzoxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)5-10-13-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKUSCPYBWNWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)ON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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